Quinazoline is a heterocyclic aromatic organic compound with the formula C8H6N2. It consists of a benzene ring fused with a pyrimidine ring. Substituted quinazolines, like those mentioned in the provided papers (e.g., 4-chloro-6-methylpyrimidin-2-amino [], 2-aryl-4-chloro-6-iodoquinazolines []), are derivatives where various functional groups replace hydrogen atoms on the core structure. These modifications can significantly impact the compound's reactivity, biological activity, and other properties, making them valuable building blocks in medicinal and organic chemistry.
Quinazoline derivatives exhibit their biological activity through various mechanisms. For instance, aminoquinolines, which are structurally related to 4-Chloro-6-fluoroquinazoline, have been shown to act by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin and thus interfering with the detoxification process in plasmodial species1. This mechanism is crucial for their antiplasmodial activity. Similarly, fluoroquinolones, which include the 6-fluoroquinazoline moiety, have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is attributed to the distorted orientation of the N1-substituent in the quinolone plane, which is believed to be a key factor for the potent activity3.
The 6-fluoroquinazolinylpiperidinyl moiety has been incorporated into 1,2,4-triazole Mannich base derivatives, which have shown excellent antibacterial efficacies against phytopathogenic bacteria and fungi. These compounds, particularly compound 4f, have demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo), with potential as an alternative bactericide for controlling bacterial blight in rice2. Additionally, the 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has shown extremely potent antibacterial activities, surpassing that of known antibiotics against clinical isolates3.
4-Aryl-2-trichloromethylquinazolines have been synthesized and evaluated for their antiplasmodial potential against chloroquine-resistant and -sensitive Plasmodium falciparum strains. These derivatives have shown promising selectivity indexes for human cells, indicating their potential as antimalarial agents4.
Quinazoline derivatives have also been explored for their antitumor properties. For example, 4-(Halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives have been evaluated for in vitro cytotoxicity against cancer cell lines, with some compounds exhibiting significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is a target for cancer therapy5. Moreover, 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues have been designed as potent antitumor agents that inhibit tubulin assembly, demonstrating cytotoxicity against various human cancer cell lines8.
Some quinazoline derivatives have been identified as dual inhibitors of Mycobacterium tuberculosis and influenza virus. The novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have shown potent antitubercular activity and moderate antiviral activity, providing a foundation for the development of dual inhibitors for tuberculosis and influenza6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: